molecular formula C11H16ClN B8030074 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine hydrochloride

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine hydrochloride

Cat. No.: B8030074
M. Wt: 197.70 g/mol
InChI Key: ADJNJLPAJFJRCW-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of benzocycloheptene and is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine hydrochloride typically involves the reduction of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one followed by amination. The reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity while maintaining cost-effectiveness and safety standards .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Alkyl halides, ammonia, amine derivatives

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Fully hydrogenated derivatives

    Substitution: Various substituted benzocycloheptene derivatives

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine hydrochloride
  • 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
  • 6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene

Uniqueness

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine hydrochloride is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-8-4-2-6-9-5-1-3-7-10(9)11;/h1,3,5,7,11H,2,4,6,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJNJLPAJFJRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10408-86-3
Record name 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10408-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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